molecular formula C22H22N4O2 B3846227 5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole

5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole

Cat. No. B3846227
M. Wt: 374.4 g/mol
InChI Key: LZVKVNZEFIONIY-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an imidazole ring, and a methoxy group attached to a methylphenyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the hydrogen atoms at the benzylic position (next to the aromatic ring) could be involved in free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures exhibit biological activity by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties .

properties

IUPAC Name

5-ethyl-3-[[5-(2-methoxy-4-methylphenyl)-4-phenylimidazol-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-20-24-19(25-28-20)13-26-14-23-21(16-8-6-5-7-9-16)22(26)17-11-10-15(2)12-18(17)27-3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVKVNZEFIONIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2C=NC(=C2C3=C(C=C(C=C3)C)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole
Reactant of Route 2
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5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole
Reactant of Route 3
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5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole
Reactant of Route 4
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5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole

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